molecular formula C7H4BrN3 B2593975 2-Bromopyrido[2,3-d]pyrimidine CAS No. 1713234-75-3

2-Bromopyrido[2,3-d]pyrimidine

Cat. No. B2593975
CAS RN: 1713234-75-3
M. Wt: 210.034
InChI Key: DKGRXGUOGIHQTC-UHFFFAOYSA-N
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Description

2-Bromopyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are present in relevant drugs .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including 2-Bromopyrido[2,3-d]pyrimidine, involves various synthetic protocols. For instance, one method involves the condensation of 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine with an organozinc halide in the presence of a catalytic amount of [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).CH(2)Cl(2), followed by removal of the pivaloyl groups with base .


Molecular Structure Analysis

The molecular structure of 2-Bromopyrido[2,3-d]pyrimidine has been determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy. The solid-state structure of the compound was determined using single-crystal X-ray diffraction, and the optimized molecular structure was determined using density functional theory calculations .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-Bromopyrido[2,3-d]pyrimidine are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

2-Bromopyrido[2,3-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyrido[2,3-d]pyrimidine are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 2-Bromopyrido[2,3-d]pyrimidine can disrupt these pathways and their downstream effects, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of 2-Bromopyrido[2,3-d]pyrimidine’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating conditions where inflammation is a key factor.

Safety and Hazards

2-Bromopyrido[2,3-d]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromopyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRXGUOGIHQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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